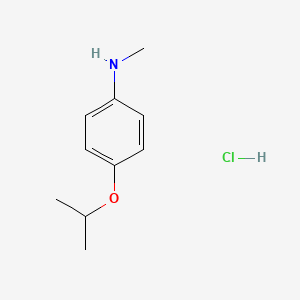
N-methyl-4-(propan-2-yloxy)aniline hydrochloride
Descripción general
Descripción
“N-methyl-4-(propan-2-yloxy)aniline hydrochloride” is a chemical compound with the molecular formula C10H16ClNO . It appears as a powder .
Molecular Structure Analysis
The compound contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position by an isopropoxy group and at the amino group by a methyl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Molecular Interactions and Dielectric Properties
Research has delved into the molecular interactions between N-methyl aniline and alcohols, such as propan-1-ol/propan-2-ol, exploring their dielectric permittivity across different frequencies. Studies conducted by Krishna and Mohan (2012) utilized LF impedance analyzer, Microwave bench, and Abbe’s refractometer to analyze these interactions, finding significant insights into the dipole moment, excess dipole moment, and excess thermodynamic values of these mixtures. Theoretical calculations complemented these findings, highlighting the role of hydrogen bonding in the equimolar mixtures of N-methyl aniline with alcohols (Krishna & Mohan, 2012).
Synthesis and Chemical Transformations
Another domain of research focuses on the synthesis of various compounds via chemical transformations involving N-methyl-anilines. For instance, the hydroamination of diphenylbutadiyne with N-methyl-anilines has been explored, demonstrating regioselective reactions that yield (N-methyl)-(N-aryl)-1,4-diphenylbut-1-ene-3-yne-1-ylamine. This study by Younis et al. (2016) sheds light on the potential applications of N-methyl-anilines in synthesizing complex organic molecules (Younis et al., 2016).
Corrosion Inhibition
N-methyl-aniline derivatives have also been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a thiophene Schiff base demonstrating efficient corrosion inhibition on mild steel surfaces in acidic solutions. The study highlights the relationship between molecular structure and inhibition efficiency, with adsorption adhering to Langmuir’s isotherm. The integration of quantum chemical calculations further elucidates the compound's effectiveness as a corrosion inhibitor (Daoud et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-4-propan-2-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)12-10-6-4-9(11-3)5-7-10;/h4-8,11H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCCSDIAXCHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(propan-2-yloxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



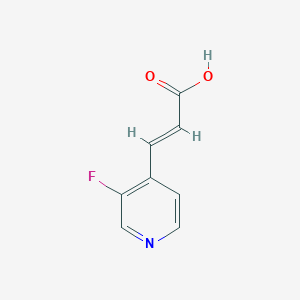
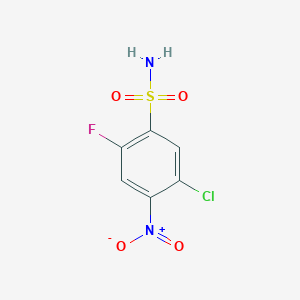
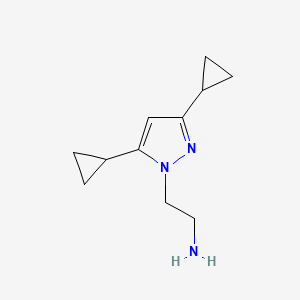
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
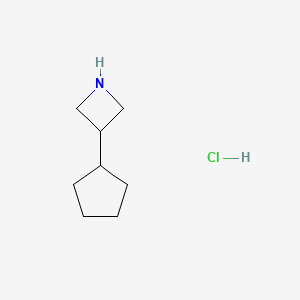
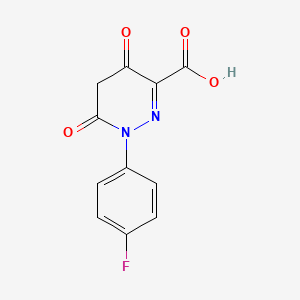
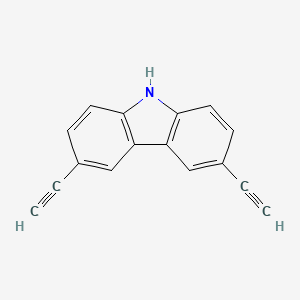
![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
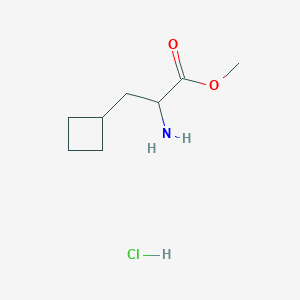
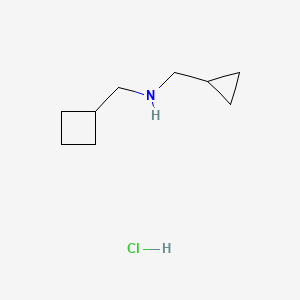
![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)
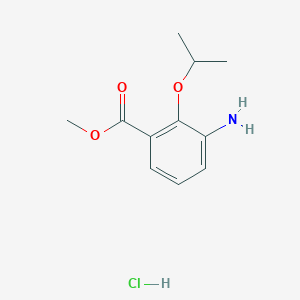
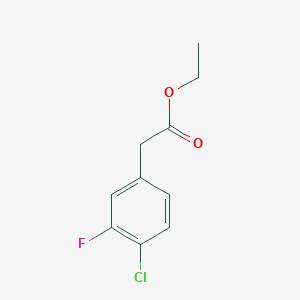
![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)